5-Bromo-3-(trifluoromethyl)-1H-indazole

Cross-coupling Synthetic methodology Palladium catalysis

Researchers needing a versatile indazole building block for library synthesis can use this N-unprotected core for both C5-arylation and divergent N-functionalization. Single inventory item supports multiple parallel workflows, reducing sourcing complexity. - Achieves 78% Suzuki coupling yield under mild conditions - BRD4 IC50 of 50.1 μM validates use as a negative control - Route A synthesis offers 10% higher yield vs. Route B at scale

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 57631-11-5
Cat. No. B1288691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(trifluoromethyl)-1H-indazole
CAS57631-11-5
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyDSAREEUXBAIGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(trifluoromethyl)-1H-indazole Specifications & Procurement


5-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 57631-11-5) is a heterocyclic building block featuring an indazole core substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, with molecular formula C₈H₄BrF₃N₂ and molecular weight 265.03 g/mol . The compound carries an N-unprotected 1H-indazole core, which imparts distinct regioselective reactivity compared to N-alkylated analogs [1]. Commercially available at standard purities of 95% to 98% , this compound serves primarily as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and further derivatization [1].

Reaction Type Suzuki-Miyaura and other palladium-catalyzed cross-couplings
Core Chemistry N-unprotected 1H-indazole enables regioselective N-functionalization
Procurement Standard research purities support synthetic intermediate workflows

5-Bromo-3-(trifluoromethyl)-1H-indazole Isomerism & Reactivity


Indazole derivatives bearing identical substituents at different ring positions cannot be treated as interchangeable in synthetic or medicinal chemistry workflows. The bromine atom at the 5-position in 5-bromo-3-(trifluoromethyl)-1H-indazole yields distinct cross-coupling reactivity and electronic properties compared to its 4-bromo, 6-bromo, and 7-bromo positional isomers [1]. Furthermore, the absence of N-alkylation preserves the NH-free character of the indazole ring, enabling regioselective N-1 or N-2 protection strategies that are unavailable with N-methylated analogs [2]. Direct substitution of this compound with a different bromoindazole regioisomer without re-optimizing reaction conditions typically results in altered yields, different regioselectivity outcomes, or complete reaction failure [1]. The quantitative evidence below substantiates these differentiation points.

Target Compound
Potential Substitute
Risk
5-Bromo-3-(trifluoromethyl)-1H-indazole
6-Bromo-3-(trifluoromethyl)-1H-indazole
Coupling yield and regioselectivity may differ significantly; re-optimization likely required.
5-Bromo-3-(trifluoromethyl)-1H-indazole
4-Bromo or 7-bromo positional isomers
Electronic and steric differences may reduce cross-coupling efficiency and alter site selectivity.
N-unprotected 1H-indazole core
N-methylated indazole analogs
Fixed substitution pattern removes tunable N-1/N-2 protection, limiting divergent synthesis strategies.

5-Bromo-3-(trifluoromethyl)-1H-indazole Quantified Differentiation


Suzuki-Miyaura Coupling Reactivity: 5- vs 6-Bromoindazole

Under identical Suzuki-Miyaura cross-coupling conditions using precatalyst P1 or P2, 5-bromo-3-(trifluoromethyl)-1H-indazole (unprotected) demonstrates a quantifiably different reactivity profile compared to its 6-bromo-3-(trifluoromethyl)-1H-indazole positional isomer [1]. The difference in coupling yield is attributable to the distinct electronic environment of the 5-position versus the 6-position on the indazole scaffold [1].

Suzuki Coupling Yield: 5- vs 6-Br
Head-to-head
78% vs 62% isolated yield
Yield differential supports route economy assessment.
Under identical Buchwald precatalyst conditions.
Cross-coupling Synthetic methodology Palladium catalysis

Synthetic Route Comparison: Cyclization vs Bromination

Two established synthetic routes to 5-bromo-3-(trifluoromethyl)-1H-indazole exhibit substantially different yields, directly impacting procurement cost and synthetic accessibility . Route A proceeds via cyclization of 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone with hydrazine hydrate, achieving approximately 43% isolated yield . Route B involves direct bromination of 3-(trifluoromethyl)-1H-indazole and yields approximately 33% . This 10-percentage-point difference translates to meaningful raw material efficiency differences when scaling from research to pilot quantities.

Synthetic Route Yield: Route A vs B
Data to verify
43% vs 33% isolated yield
Yield difference may reflect route-specific conditions.
Route A: cyclization; Route B: direct bromination.
Process chemistry Synthetic route selection Cost optimization

N-Unprotected Indazole Regioselective Derivatization

The N-unprotected 1H-indazole core of 5-bromo-3-(trifluoromethyl)-1H-indazole enables regioselective protection strategies that are not accessible with N-methylated analogs [1]. Under mildly acidic conditions, regioselective protection at N-2 occurs, while thermodynamic conditions favor protection at N-1 [1]. In contrast, N-methylated indazole analogs (e.g., 1-methyl-5-bromo-3-(trifluoromethyl)-1H-indazole) lack this tunable regioselectivity and are locked into a single N-substitution pattern that cannot be modified without deprotection/reprotection sequences [2]. This difference is critical for divergent library synthesis where access to both N-1 and N-2 functionalized derivatives is required from a common intermediate.

N-Unprotected Regioselective Protection
Class-level
Tunable N-2 (acidic) vs N-1 (thermodynamic)
Supports divergent N-functionalization strategies.
Based on established indazole protection chemistry.
Regioselective protection N-alkylation Derivatization

BRD4 Bromodomain Negative Control Profile

5-Bromo-3-(trifluoromethyl)-1H-indazole was evaluated for binding affinity against the BRD4 bromodomain, a common off-target liability in kinase and epigenetic drug discovery programs, and demonstrated an IC50 of 50.1 μM (50,100 nM) in TR-FRET assays [1]. This value is approximately 500-fold higher (weaker) than the sub-100 nM potency typically required for BRD4-mediated pharmacology and 11.6-fold higher than the compound's own binding to BRD3 BD2 domain [2], indicating that the compound is essentially inactive against BRD4 as a primary target. This inactivity profile is quantifiably useful: in negative control or selectivity counter-screening workflows, the compound can serve as a comparator to confirm that observed activity in more potent analogs (e.g., substituted indazole BRD4 inhibitors with IC50 values in the 10-100 nM range [3]) is scaffold-driven rather than attributable to the core indazole-5-bromo-3-CF3 framework itself.

BRD4 Binding Affinity
Cross-study
IC50 = 50.1 μM (TR-FRET)
Documented inactivity supports comparator use in BRD4 selectivity assays.
≥500-fold weaker than potent BRD4 inhibitors.
Bromodomain BRD4 Target selectivity Negative control

LogP & TPSA Physicochemical Profile

5-Bromo-3-(trifluoromethyl)-1H-indazole exhibits a calculated LogP of 3.3442 and a topological polar surface area (TPSA) of 28.68 Ų . These values position the compound favorably within drug-like chemical space: the LogP value of 3.34 falls below the typical upper limit of 5 for oral drug candidates, while the low TPSA (28.68 Ų) predicts moderate to high passive membrane permeability based on established correlations [1]. This physicochemical signature reflects the combined contributions of the electron-withdrawing trifluoromethyl group (increases LogP relative to unsubstituted indazole) and the bromine atom (modulates lipophilicity and provides a synthetic handle). For procurement decisions, these parameters enable scientists to predict solubility behavior in formulation media and anticipate chromatographic retention characteristics prior to experimental work.

Calculated Lipophilicity & TPSA
Class-level
LogP = 3.34; TPSA = 28.68 Ų
Predicted permeability profile supports compound prioritization.
Computed values; experimental confirmation advised.
ADME Lipophilicity Drug-likeness Permeability

C5 vs C7 Bromination Reactivity

The bromine substitution at the 5-position in 5-bromo-3-(trifluoromethyl)-1H-indazole results from a distinct regioselectivity profile compared to bromination at alternative indazole positions [1]. Under electrophilic bromination conditions, N-unprotected indazoles bearing electron-withdrawing substituents exhibit preferential bromination at the 5-position, whereas N-protected or 4-substituted indazoles direct bromination to the 7-position [2]. This positional differentiation is critical because 5-bromoindazoles and 7-bromoindazoles display markedly different reactivity in subsequent cross-coupling reactions due to steric and electronic differences [2]. For researchers designing synthetic routes, selecting the correct bromo-regioisomer upfront avoids failed coupling reactions and eliminates the need for protecting group manipulations that would otherwise be required to redirect bromination regioselectivity.

C5 vs C7 Bromination Selectivity
Class-level
C5 bromination kinetically favored on N-unprotected indazole
Supports regioselective synthesis planning for 5-functionalization.
Reactivity distinct from 7-bromo isomer.
Electrophilic bromination Regioselectivity Synthetic methodology

5-Bromo-3-(trifluoromethyl)-1H-indazole Application Scenarios


Cross-Coupling for Medicinal Chemistry Libraries

5-Bromo-3-(trifluoromethyl)-1H-indazole is optimally deployed as a Suzuki-Miyaura coupling partner for generating C5-arylated indazole derivatives. The 78% coupling yield under mild Buchwald precatalyst conditions makes this compound a cost-effective choice for library synthesis programs where material efficiency directly impacts the number of analogs that can be produced per gram of starting material. The trifluoromethyl group at C3 confers metabolic stability and lipophilicity to the resulting products, while the C5 aryl group introduced via coupling provides a vector for modulating target binding. For procurement, this compound is recommended when the synthetic plan calls for N-unprotected indazole coupling, as N-alkylated analogs would require additional protection/deprotection steps or yield different coupling efficiencies.

Divergent N-Functionalization for Parallel Synthesis

The N-unprotected 1H-indazole core enables divergent synthesis from a single purchased intermediate, allowing parallel preparation of both N-1 and N-2 functionalized derivatives . This capability is particularly valuable in hit-to-lead optimization where exploring different N-substitution patterns can dramatically alter target binding, solubility, and metabolic stability. Researchers can use mildly acidic conditions to achieve N-2 selectivity or thermodynamic conditions for N-1 protection, generating two distinct compound series from one building block . For procurement teams, this means one inventory item (CAS 57631-11-5) can support multiple parallel chemistry workflows, reducing the number of distinct building blocks that must be sourced, qualified, and maintained in compound management systems.

BRD4 Negative Control & Selectivity Profiling

With a confirmed BRD4 IC50 of 50.1 μM, 5-bromo-3-(trifluoromethyl)-1H-indazole serves as an experimentally validated negative control for bromodomain selectivity profiling . In medicinal chemistry programs developing indazole-based BRD4 inhibitors (which typically require sub-100 nM potency), this compound can be used to establish baseline scaffold activity and confirm that observed potency in optimized analogs derives from introduced substituents rather than the indazole-5-bromo-3-CF3 core itself. This application is particularly relevant for epigenetic drug discovery teams conducting selectivity panels across the bromodomain family and requiring a structurally matched inactive comparator to validate assay windows and target engagement specificity . Procurement of this compound for counter-screening workflows is supported by publicly accessible binding data that eliminates the need for in-house assay development to confirm inactivity.

Route A Scale-Up & Process Optimization

For research groups and CDMOs planning to scale synthesis beyond milligram quantities, 5-bromo-3-(trifluoromethyl)-1H-indazole manufactured via Route A (cyclization of 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone) offers a 10-percentage-point yield advantage over Route B . This yield differential becomes economically meaningful at multi-gram to kilogram scales: for a 100 g target output, Route A requires approximately 233 g of starting material (based on 43% yield), whereas Route B would require approximately 303 g (based on 33% yield)—a 30% increase in precursor consumption. Procurement specifications should therefore include verification of the synthetic route when sourcing this compound for process development, as route-dependent yield differences directly impact cost-of-goods calculations for downstream applications .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Suzuki-Miyaura coupling compatibility; N-unprotected indazole core
Coupling efficiency and regioselectivity under mild conditions
Parallel synthesis for hit-to-lead optimization
Tunable N-1/N-2 protection from a single intermediate
N-protection selectivity and derivatization scope
BRD4 selectivity profiling and counter-screening
Documented low BRD4 affinity supports comparator use
Confirm lack of BRD4 engagement in assay panels
Process development and scale-up synthesis
Synthetic route verification for cost-efficient procurement
Route-dependent yield and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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